Cas no 903496-24-2 (3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

3-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a phenyl group. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its ability to interact with biological targets, particularly enzymes and receptors. The oxadiazole moiety enhances metabolic stability and bioavailability, while the phenyl and methyl substitutions offer tunable electronic and steric properties. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions, supporting its use in experimental and industrial applications.
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide structure
903496-24-2 structure
商品名:3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
CAS番号:903496-24-2
MF:C16H13N3O2
メガワット:279.293323278427
CID:6064368
PubChem ID:3665313

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
    • Benzamide, 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
    • 903496-24-2
    • AKOS024607994
    • F1374-0844
    • NCGC00165610-01
    • インチ: 1S/C16H13N3O2/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20)
    • InChIKey: ITFWXXCQFOQEGC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NN=C(C2=CC=CC=C2)O1)(=O)C1=CC=CC(C)=C1

計算された属性

  • せいみつぶんしりょう: 279.100776666g/mol
  • どういたいしつりょう: 279.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 68Ų

じっけんとくせい

  • 密度みつど: 1.274±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.06±0.70(Predicted)

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1374-0844-40mg
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1374-0844-100mg
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1374-0844-3mg
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1374-0844-4mg
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1374-0844-5mg
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1374-0844-20mg
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1374-0844-75mg
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1374-0844-2μmol
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1374-0844-5μmol
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1374-0844-25mg
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
903496-24-2 90%+
25mg
$109.0 2023-05-17

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 関連文献

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamideに関する追加情報

Recent Advances in the Study of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 903496-24-2)

In recent years, the compound 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 903496-24-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its 1,3,4-oxadiazole core, has demonstrated promising biological activities, particularly in the context of drug discovery and development. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential therapeutic applications.

One of the key areas of research has been the investigation of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide as a potential inhibitor of specific enzymatic targets. Recent findings suggest that this compound exhibits selective inhibition against certain kinases and proteases, which are critical in various disease pathways, including cancer and inflammatory disorders. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the benzamide and oxadiazole moieties influence its binding affinity and efficacy.

Another notable advancement is the application of computational modeling and molecular docking techniques to predict the interaction of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide with target proteins. These in silico approaches have provided valuable insights into the compound's binding modes and have guided the design of more potent derivatives. Experimental validation through in vitro assays has corroborated these predictions, highlighting the compound's potential as a lead candidate for further development.

In addition to its inhibitory properties, recent studies have explored the pharmacokinetic and toxicological profiles of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. Preliminary data indicate favorable absorption and distribution characteristics, although further optimization may be required to enhance metabolic stability and reduce potential off-target effects. These findings underscore the importance of balancing efficacy with safety in the drug development process.

Looking ahead, the continued exploration of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives holds great promise for addressing unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinically viable therapeutics. Future research directions may include the synthesis of novel analogs, the evaluation of combination therapies, and the expansion of target indications based on the compound's versatile pharmacological profile.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd